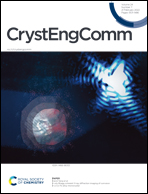Synthesis, structure, thermal, magnetic properties and quantum mechanical calculations of bridged [bis(di(2-methylpyridyl)amine)-(μ2-1,2-bis(4-pyridyl)ethane)-tetraperchlorato-dicopper(ii)] dihydrate complex†
CrystEngComm Pub Date: 2013-10-10 DOI: 10.1039/C3CE41821A
Abstract
The title compound [Cu2(DPA)2(μ-bpe)(ClO4)4]·2H2O, I where DPA = di(2-methylpyridyl)amine and bpe = 1,2-bis(4-pyridyl)ethane was studied by single crystal X-ray crystallography at different temperatures, spectroscopic methods, differential scanning calorimetry (DSC) and by magnetic susceptibility methods. DSC studies were recorded between 125 K and 647 K and magnetic studies between 2 K and 300 K. The X-ray diffraction studies were carried out at 293, 200, 150 and 100 K. Cooling the crystal from 293 K to 100 K produces a significant change in cell constants but no change in space group. X-ray and DSC studies revealed that significant phase transitions occur at temperatures between 200 K and 100 K that are described herein. The X-ray studies revealed a thermally-induced case of polymorphism whereby the cell volume triples on going from 293 to 100 K. This transition was reversible even though there is a marked hysteresis in the process. The major structural change between 200 K and 100 K is due to the displacement of the central bpe pyridyl rings relative to the plane defining CuN1N2N3 and the bending angle Cu–N1–C3. This transitional phase change was indirectly supported by quantum mechanical calculations which indicated the absence of significant π–π stacking interaction between the central bpe pyridyl rings forming the two parallel dinuclear species. This was attributed to the long 8.28 Å distances between the two indicated moieties. Lack of energetic and spatial constraints justified the pyridyl ring displacement along the N–C3 axis. The temperature dependence of the magnetic behavior of I was that of a simple paramagnet down to 2 K. The complex revealed a very weak to non-existent magnetic coupling between the Cu(II) centers (J = −0.34 cm−1).
![Graphical abstract: Synthesis, structure, thermal, magnetic properties and quantum mechanical calculations of bridged [bis(di(2-methylpyridyl)amine)-(μ2-1,2-bis(4-pyridyl)ethane)-tetraperchlorato-dicopper(ii)] dihydrate complex](http://scimg.chem960.com/usr/1/C3CE41821A.jpg)
Recommended Literature
- [1] Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†
- [2] Cell-penetrating peptides as delivery vehicles for biology and medicine
- [3] Attempted reduction of 1,2,3-thiadiazole-4-carboxylates with samarium/iodine in methanol. Unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates
- [4] Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
- [5] Borophene as an extremely high capacity electrode material for Li-ion and Na-ion batteries†
- [6] Cellular localisation and quantification of Camptothecin in different plant parts of Nothapodytes nimmoniana (J. Graham) Mabberley of Sri Lankan origin
- [7] Broadband transparency with all-dielectric metasurfaces engraved on silicon waveguide facets: effect of inverted and extruded features based on Babinet's principle
- [8] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [9] Buried treasure: biosynthesis, structures and applications of cyclic peptides hidden in seed storage albumins
- [10] Betel leaf extract and its major component hydroxychavicol promote osteogenesis and alleviate glucocorticoid-induced osteoporosis in rats†










